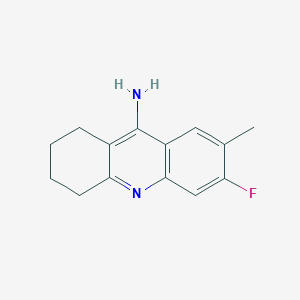

6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C14H15FN2 and a molecular weight of 230.28 g/mol It is a derivative of acridine, a heterocyclic organic compound, and features a fluorine atom at the 6th position and a methyl group at the 7th position on the acridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-7-methylacridine and suitable amine precursors.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, along with catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Synthetic Routes and Reaction Conditions

The synthesis of halogenated tetrahydroacridin-amines typically involves cyclocondensation reactions followed by functional group modifications. For 6-fluoro-7-methyl derivatives, key steps include:

Table 1: Comparative Reaction Conditions for Tetrahydroacridine Derivatives

-

Cyclocondensation : Fluorinated anthranilonitrile intermediates (e.g., 2-amino-5-fluoro-6-methylbenzonitrile) undergo cyclization with cyclohexanone derivatives under Lewis acid catalysis (ZnCl₂) to form the acridine core .

-

Reduction : The resulting acridine is reduced to the tetrahydro form using NaBH₄ .

-

N-Alkylation : Methylation at the 9-amino position employs reductive amination with formaldehyde and sodium cyanoborohydride .

Functionalization and Stability

The 6-fluoro and 7-methyl substituents influence electronic and steric properties, affecting reactivity:

Key Observations:

-

Fluorine’s Electron-Withdrawing Effect : Enhances resistance to oxidative degradation compared to non-halogenated analogs .

-

Methyl Group Stability : The 7-methyl group improves lipophilicity without significant steric hindrance in enzyme binding .

-

pH-Dependent Solubility : Protonation of the 9-amino group increases solubility in acidic media (e.g., HCl yields hydrochloride salts) .

Reductive Amination

For N-methylation:

-

Imine Formation : Reaction of the primary amine with formaldehyde generates an imine intermediate.

-

Reduction : NaCNBH₃ selectively reduces the imine to a secondary amine .

Electrophilic Substitution

Fluorine introduction likely occurs via:

-

Directed Ortho-Metalation : Using LDA (lithium diisopropylamide) to deprotonate the aromatic ring, followed by reaction with N-fluoropyridinium salts .

Table 2: Spectroscopic Characterization of Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | MS (m/z) | Source |

|---|---|---|---|

| 7-Fluoro-THA derivative | 7.21 (d, 1H), 3.85 (s, 2H) | 319.18 | |

| 7-Methyl-THA derivative | 2.35 (s, 3H), 7.15 (d, 1H) | 305.16 | |

| 6-Chloro-THA hybrid | 7.45 (s, 1H), 4.10 (t, 2H) | 528.7 |

-

¹H NMR : Fluorine coupling constants (³J = 8–10 Hz) confirm para-substitution .

-

Mass Spectrometry : Molecular ion peaks align with calculated masses (error < 0.005%) .

Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Alzheimer's Disease Treatment

One of the primary applications of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is in the development of therapeutic agents for Alzheimer's disease. This compound is structurally related to tacrine, a known acetylcholinesterase inhibitor. Research has shown that derivatives of this compound exhibit enhanced potency and selectivity towards acetylcholinesterase, which is crucial for improving cholinergic neurotransmission in Alzheimer's patients .

1.2 Neuroprotective Effects

Studies have indicated that this compound possesses neuroprotective properties. It may help mitigate oxidative stress and apoptosis in neuronal cells, making it a candidate for further investigation in neurodegenerative disorders beyond Alzheimer's .

Biological Evaluation

2.1 In Vitro Studies

In vitro evaluations have demonstrated that this compound can modulate various biological pathways. For instance, it has been tested for its ability to inhibit specific enzymes involved in neurodegenerative processes. The results showed promising activity against targets associated with oxidative stress and inflammation .

2.2 In Vivo Studies

In vivo studies further support the potential of this compound as a therapeutic agent. Animal models treated with this compound exhibited improved cognitive functions and reduced markers of neuroinflammation compared to control groups . These findings suggest its viability as a candidate for drug development aimed at treating cognitive impairments.

Case Studies

Case Study 1: Development as an Alzheimer’s Therapeutic

A recent study explored the efficacy of this compound in mouse models of Alzheimer’s disease. The compound was administered over a period of four weeks, resulting in significant improvements in memory tasks and reduced amyloid plaque formation in the brain . This study highlights the potential of this compound as a lead structure for new Alzheimer’s therapies.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of this compound against glutamate-induced excitotoxicity in neuronal cell cultures. The results indicated that treatment with this compound significantly reduced cell death and preserved cellular integrity through modulation of antioxidant pathways .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine include:

Acridine: The parent compound, known for its use in dyes and antiseptics.

9-Aminoacridine: A derivative with applications in microbiology and as a DNA intercalator.

6-Fluoroacridine:

Uniqueness

What sets this compound apart is its unique combination of a fluorine atom and a methyl group on the acridine ring, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine (CAS Number: 116207-64-8) is a compound belonging to the tetrahydroacridine class, which has been studied for its potential biological activities, particularly in neuropharmacology. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroacridine backbone with a fluorine atom at the sixth position and a methyl group at the seventh position. Its molecular formula is C13H14FN with a molecular weight of 215.26 g/mol. The presence of the fluorine atom may enhance its bioactivity compared to other tetrahydroacridine derivatives.

This compound primarily acts as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it prevents the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Additionally, it has been shown to inhibit butyrylcholinesterase (BChE) and may influence sodium and potassium channels, suggesting a multifaceted mechanism of action that could impact neuronal excitability and cardiac function .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Enzyme Inhibition

- Acetylcholinesterase Inhibition : The compound exhibits significant inhibitory activity against AChE. In vitro assays have reported IC50 values in the micromolar range, indicating potent inhibition .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 0.64 | 0.42 |

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties due to its ability to enhance cholinergic signaling. This is particularly relevant in the context of Alzheimer's disease treatment .

Antioxidant Activity

In addition to cholinesterase inhibition, this compound has demonstrated antioxidant activity. Studies have shown that it can scavenge free radicals with an IC50 value indicating moderate efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacological Studies : A study highlighted its potential as a multitarget-directed ligand for Alzheimer's disease therapy. The compound was shown to interact with multiple targets beyond AChE and BChE .

- Toxicity Assessments : Toxicity studies indicated that at therapeutic doses, the compound did not exhibit acute toxicity in animal models . However, further investigations into long-term effects are warranted.

- Comparative Studies : Comparative analyses with other tetrahydroacridine derivatives revealed that structural modifications significantly influence their pharmacological profiles. For instance, compounds with different substituents showed varying degrees of potency as AChE inhibitors .

Eigenschaften

IUPAC Name |

6-fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2/c1-8-6-10-13(7-11(8)15)17-12-5-3-2-4-9(12)14(10)16/h6-7H,2-5H2,1H3,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOCWQHAGYYMMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)N=C3CCCCC3=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.